molecular formula C12H16N6O4 B14157916 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate CAS No. 39491-47-9

1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate

Cat. No.: B14157916
CAS No.: 39491-47-9
M. Wt: 308.29 g/mol
InChI Key: IATMAQXWZNAXLV-FLNNQWSLSA-N
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Description

1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine base attached to a ribofuranuronamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate typically involves multiple steps. One common method starts with the reaction of adenine with an appropriate ribose derivative under specific conditions. For instance, adenine can be reacted with a ribose derivative in the presence of a strong base like sodium hydride, followed by the addition of a suitable alkylating agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques like chromatography for purification. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of the compound, while substitution reactions can produce a wide range of substituted purine derivatives .

Scientific Research Applications

1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate is unique due to its specific ribofuranuronamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

39491-47-9

Molecular Formula

C12H16N6O4

Molecular Weight

308.29 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-N,N-dimethyloxolane-2-carboxamide

InChI

InChI=1S/C12H16N6O4/c1-17(2)11(21)8-6(19)7(20)12(22-8)18-4-16-5-9(13)14-3-15-10(5)18/h3-4,6-8,12,19-20H,1-2H3,(H2,13,14,15)/t6-,7+,8-,12+/m0/s1

InChI Key

IATMAQXWZNAXLV-FLNNQWSLSA-N

Isomeric SMILES

CN(C)C(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CN(C)C(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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